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Compound of Interest

Compound Name: 3-Amino-2-benzylpropan-1-ol

Cat. No.: B2431642

For: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-2-benzylpropan-1-ol is a valuable chiral building block in synthetic organic
chemistry, finding applications in the synthesis of various biologically active molecules and
ligands for asymmetric catalysis. Its structure, possessing a primary amine, a primary alcohol,
and a benzyl group, presents a rich landscape for spectroscopic analysis. Accurate structural
confirmation and purity assessment are paramount for its effective use in research and
development. This document provides a comprehensive guide to the spectroscopic analysis of
3-Amino-2-benzylpropan-1-ol using Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations
detailed herein are designed to provide a robust framework for the unambiguous
characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. Both *H and 3C NMR provide detailed information about the chemical
environment, connectivity, and stereochemistry of the molecule.

'H and **C NMR Experimental Protocol

A well-prepared sample is crucial for obtaining high-quality NMR spectra.[1][2][3]
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Protocol:
e Sample Preparation:

o Weigh approximately 10-20 mg of 3-Amino-2-benzylpropan-1-ol for tH NMR and 50-100
mg for 13C NMR.[1][4]

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds,
or D20) in a clean, dry vial.[1][4] The choice of solvent can influence the chemical shifts of
exchangeable protons (OH and NH-2).

o Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

o Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm
NMR tube to remove any particulate matter.[2]

o The final sample height in the NMR tube should be approximately 4-5 cm.[3]
e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field
to achieve optimal homogenetity.

o Acquire a standard *H NMR spectrum.

o For the identification of exchangeable protons, a D20 exchange experiment can be
performed. Add a drop of D20 to the NMR tube, shake gently, and re-acquire the H
spectrum. The signals corresponding to the OH and NHz protons will broaden or
disappear.

o Acquire a proton-decoupled 3C NMR spectrum. For distinguishing between CH, CHz, and
CHs groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is
recommended.[5]

Workflow for NMR Analysis:
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Caption: Workflow for NMR sample preparation and data acquisition.

Interpretation of NMR Spectra

1H NMR: The proton NMR spectrum of 3-Amino-2-benzylpropan-1-ol will exhibit distinct
signals corresponding to the aromatic, benzylic, and aliphatic protons.

o Aromatic Protons (CeHs): A multiplet in the range of & 7.2-7.4 ppm.

e Benzylic Protons (CHz-Ph): A doublet of doublets or a multiplet due to diastereotopicity,
typically around & 2.5-2.8 ppm.

e Methine Proton (CH): A multiplet around & 2.0-2.3 ppm.

» Methylene Protons adjacent to Nitrogen (CH2-N): Two diastereotopic protons appearing as a
multiplet around & 2.8-3.1 ppm.

o Methylene Protons adjacent to Oxygen (CH2-O): Two diastereotopic protons appearing as a
multiplet around & 3.5-3.8 ppm.

e Amine and Hydroxyl Protons (NHz and OH): Broad singlets that can appear over a wide
chemical shift range and will exchange with D20.[6]

13C NMR: The proton-decoupled 13C NMR spectrum will show signals for each unique carbon
atom.

Aromatic Carbons: Multiple signals between & 125-140 ppm.

Benzylic Carbon (CH2-Ph): Around & 35-40 ppm.

Methine Carbon (CH): Around & 40-45 ppm.

Methylene Carbon adjacent to Nitrogen (CH2-N): Around & 45-50 ppm.

Methylene Carbon adjacent to Oxygen (CHz2-O): Around 6 60-65 ppm.

Table 1: Predicted NMR Spectral Data for 3-Amino-2-benzylpropan-1-ol
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Assignment 1H Chemical Shift (6, ppm)  **C Chemical Shift (6, ppm)
CeHs 7.2-7.4 (m, 5H) 125-140

CH2-Ph 2.5-2.8 (M, 2H) 35-40

CH 2.0-2.3 (m, 1H) 40-45

CH2-N 2.8-3.1 (m, 2H) 45-50

CH2-O 3.5-3.8 (M, 2H) 60-65

NH:2 broad s, variable

OH broad s, variable

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the
functional groups present in a molecule.[7] For 3-Amino-2-benzylpropan-1-ol, the key
functional groups are the primary amine (NHz) and the primary alcohol (OH).

Attenuated Total Reflectance (ATR)-FTIR Protocol

ATR-FTIR is a convenient sampling technique that requires minimal sample preparation.
Protocol:

Instrument Preparation: Ensure the ATR crystal is clean. Clean the crystal surface with a soft
cloth soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.[7]

Background Scan: Acquire a background spectrum with no sample on the crystal. This will
be subtracted from the sample spectrum to remove contributions from atmospheric COz and
water vapor.[7]

Sample Analysis: Place a small amount of 3-Amino-2-benzylpropan-1-ol (a drop if liquid, a
few milligrams if solid) onto the center of the ATR crystal.

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the
crystal.[7]
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» Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm™2.
o Cleaning: After analysis, clean the crystal surface thoroughly.
Workflow for ATR-FTIR Analysis:

Caption: Workflow for ATR-FTIR sample analysis.

Interpretation of IR Spectrum

The IR spectrum of 3-Amino-2-benzylpropan-1-ol will be characterized by the following key
absorption bands:

o O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm~* due to the
hydroxyl group.[8][9]

e N-H Stretch: Two distinct, sharp to medium intensity peaks in the range of 3300-3500 cm~1
corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
[10][11] These may overlap with the broad O-H band.

e C-H Stretch (Aromatic): Absorptions above 3000 cm™1,

e C-H Stretch (Aliphatic): Absorptions below 3000 cm~2.

e N-H Bend: A medium to strong absorption around 1590-1650 cm~! (scissoring).[11]
e C-O Stretch: A strong absorption in the 1000-1260 cm~1 region.

e C-N Stretch: A medium to weak absorption in the 1020-1250 cm~* region.[11]

Table 2: Key IR Absorption Bands for 3-Amino-2-benzylpropan-1-ol
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Expected

Functional Group Vibration Wavenumber Intensity
(cm™)

O-H Stretch 3200-3600 Strong, Broad
3300-3500 (two _

N-H Stretch Medium, Sharp
bands)

C-H (Aromatic) Stretch > 3000 Medium

C-H (Aliphatic) Stretch < 3000 Medium

N-H Bend 1590-1650 Medium-Strong

C-O Stretch 1000-1260 Strong

C-N Stretch 1020-1250 Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. For a polar molecule like 3-Amino-2-benzylpropan-1-ol, electrospray ionization (ESI) is
a suitable soft ionization technique that can provide the molecular weight and information about
fragmentation patterns.[12][13][14]

Electrospray lonization (ESI)-MS Protocol

Protocol:
e Sample Preparation:

o Prepare a dilute solution of 3-Amino-2-benzylpropan-1-ol (approximately 1-10 pg/mL) in
a solvent compatible with ESI-MS, such as methanol or acetonitrile/water.

o The addition of a small amount of a volatile acid (e.g., formic acid) can aid in protonation
for positive ion mode analysis.

e Instrument Setup:
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o Set up the ESI source in positive ion mode.

o Optimize the source parameters, including capillary voltage (typically 3-5 kV), nebulizing
gas flow, and drying gas temperature, to achieve a stable spray and maximum ion signal.

o Data Acquisition:

o Infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10
pL/min).

o Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion
and expected fragment ions.

Workflow for ESI-MS Analysis:

Caption: Workflow for ESI-MS sample analysis.

Interpretation of Mass Spectrum

The ESI mass spectrum of 3-Amino-2-benzylpropan-1-ol is expected to show the following
key ions:

e Protonated Molecular lon [M+H]*: The molecular weight of 3-Amino-2-benzylpropan-1-ol is
165.23 g/mol .[15] The protonated molecular ion will be observed at m/z 166.1.

e Fragment lons: Collision-induced dissociation (CID) of the [M+H]* ion will lead to
characteristic fragment ions. A prominent fragmentation pathway for compounds containing a
benzyl group is the formation of the highly stable tropylium ion.[16][17]

o m/z 91: This is the base peak and corresponds to the tropylium ion ([C7H~]*), formed by
the loss of the aminopropanol side chain.[16][18]

o Loss of H20: A peak at m/z 148.1 may be observed, corresponding to the loss of a water
molecule from the protonated molecular ion.

o Loss of NHs: A peak at m/z 149.1 could be present due to the loss of ammonia.

Table 3: Expected Key lons in the ESI-MS of 3-Amino-2-benzylpropan-1-ol
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miz Proposed lon

166.1 [M+H]*+

148.1 [M+H - H20]*

149.1 [M+H - NHs]*

91.1 [C7H7]* (Tropylium ion)
Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous
characterization of 3-Amino-2-benzylpropan-1-ol. *H and 3C NMR confirm the carbon-
hydrogen framework and connectivity. IR spectroscopy identifies the key functional groups, the
primary amine and primary alcohol. ESI-MS provides the molecular weight and characteristic
fragmentation patterns, notably the formation of the tropylium ion. By following the detailed
protocols and interpretation guidelines presented in this application note, researchers can
confidently verify the structure and purity of 3-Amino-2-benzylpropan-1-ol for their scientific
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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